molecular formula C21H19ClN2O6 B12466856 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12466856
M. Wt: 430.8 g/mol
InChI Key: JGVKTIIJJUGLSB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including methoxy, oxo, chlorophenyl, and pyrrolidine carboxylate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the oxoethyl group: The oxoethyl group can be introduced via acylation reactions.

    Attachment of the 3-methoxyphenyl group: This can be achieved through nucleophilic substitution or coupling reactions.

    Incorporation of the 4-chlorophenylcarbonyl group: This step may involve the use of chlorinating agents and carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and oxo groups.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, alkanes.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

Industry

Industrial applications may involve its use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-chlorophenyl group, in particular, may influence its interactions with other molecules and its overall stability.

Properties

Molecular Formula

C21H19ClN2O6

Molecular Weight

430.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19ClN2O6/c1-29-17-4-2-3-14(9-17)18(25)12-30-21(28)15-10-19(26)24(11-15)23-20(27)13-5-7-16(22)8-6-13/h2-9,15H,10-12H2,1H3,(H,23,27)

InChI Key

JGVKTIIJJUGLSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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